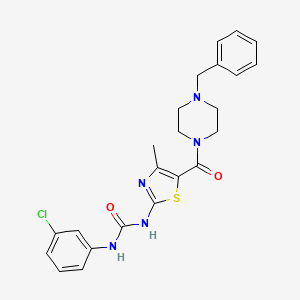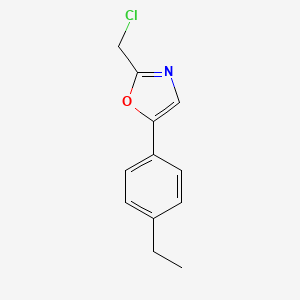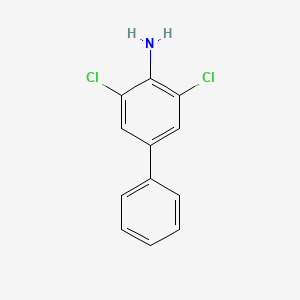
1-(1-(4-Fluorophenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Ethyl (4-fluorobenzoyl)acetate” seems to be similar to the one you’re asking about . It’s used as a reactant in various chemical reactions, including condensation reactions with diamines for the synthesis of benzimidazoles and perimidines, which could potentially be used as antimalarial treatments .
Molecular Structure Analysis
The molecular structure of a similar compound, “Ethyl (4-fluorobenzoyl)acetate”, has a linear formula of FC6H4COCH2CO2C2H5 . Another compound, “®- (+)-1- (4-Fluorophenyl)ethyl isocyanate”, has an empirical formula of C9H8FNO .
Chemical Reactions Analysis
The compound “Ethyl (4-fluorobenzoyl)acetate” is used as a reactant in various chemical reactions, including condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines .
Physical And Chemical Properties Analysis
The compound “Ethyl (4-fluorobenzoyl)acetate” has a refractive index n20/D 1.5040 (lit.), a boiling point of 117-120 °C (lit.), and a density of 1.174 g/mL at 25 °C (lit.) .
科学的研究の応用
Biomarkers for Tobacco and Cancer Research
Carcinogen metabolites, including various carboxylic acids and their derivatives, have been identified as biomarkers in human urine for investigating tobacco use and its link to cancer. This research underscores the utility of specific metabolites in delineating exposed versus non-exposed individuals and understanding carcinogen metabolism in humans (Hecht, 2002).
Environmental Impacts of Fluorinated Compounds
Studies on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) have highlighted concerns regarding their safety for humans and the environment. This research addresses the need for risk assessment and management of these chemicals, indicating the relevance of understanding the environmental behavior and toxicity of fluorinated carboxylic acids and their derivatives (Wang et al., 2013).
Anticancer Properties of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives have been explored for their anticancer potentials, demonstrating how the chemical structure of carboxylic acid derivatives can influence medicinal properties. This research provides insights into the synthesis and biological evaluation of cinnamic acid derivatives as traditional and synthetic antitumor agents (De et al., 2011).
Genotoxicity of Nitrosoureas
The genotoxicity of 1-ethyl-1-nitrosourea (ENU), a potent monofunctional ethylating agent, has been extensively studied, illustrating the molecular genetic effects of certain carboxylic acid derivatives. ENU-induced mutations provide a model for understanding the mutagenic potential of similar compounds (Shibuya & Morimoto, 1993).
Bioisosteres of Carboxylic Acids in Drug Design
Research on novel carboxylic acid bioisosteres aims to overcome the limitations of carboxylic acid-containing drugs, such as toxicity and poor metabolic stability. This area of study highlights the continuous search for carboxylic acid substitutes with improved pharmacological profiles, relevant to the design and development of new therapeutic agents (Horgan & O’ Sullivan, 2021).
将来の方向性
特性
IUPAC Name |
1-[1-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c1-8(9-2-4-11(14)5-3-9)15-7-10(13(17)18)6-12(15)16/h2-5,8,10H,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAZNJDTYKKTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CC(CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2538699.png)
![(Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538700.png)

![2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2538702.png)
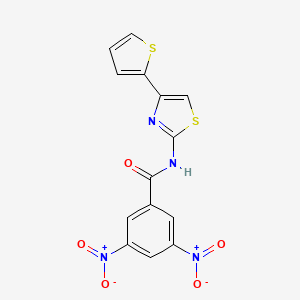
![N-(6-ethoxybenzo[d]thiazol-2-yl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2538708.png)
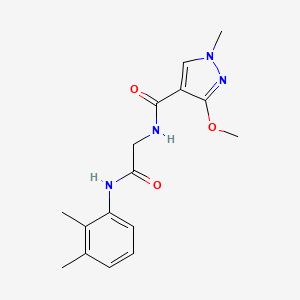
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2538714.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide](/img/structure/B2538715.png)
![2-(Allylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2538717.png)
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-ethylpiperazine](/img/structure/B2538718.png)
